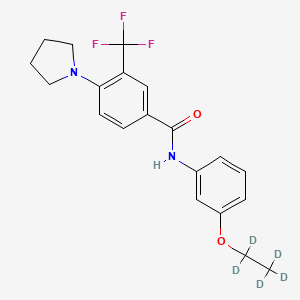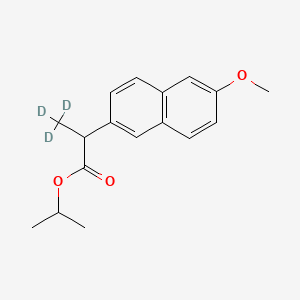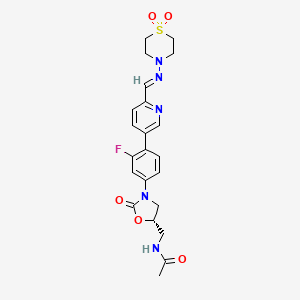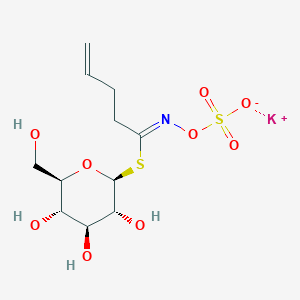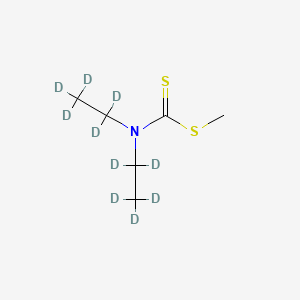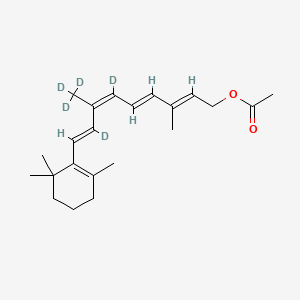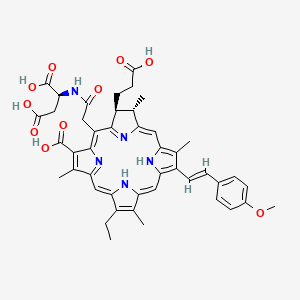
Dysp-C34
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound exhibits improved water solubility, better cellular permeability, specific localization, and enhanced phototoxicity under low light dose irradiation . Dysp-C34 is particularly valuable in cancer treatment due to its ability to accumulate in tumors and induce substantial tumor regression with minimal side effects .
準備方法
化学反応の分析
Dysp-C34 undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly when modifying its chemical structure for enhanced properties.
Common reagents used in these reactions include olefin metathesis catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are modified chlorin derivatives with improved therapeutic properties .
科学的研究の応用
Dysp-C34 has a wide range of scientific research applications, including:
作用機序
Dysp-C34 exerts its effects through photodynamic therapy, where it generates reactive oxygen species upon light irradiation. These reactive oxygen species induce cellular damage and apoptosis in tumor cells . The compound’s specific localization in lysosomes enhances its phototoxicity and therapeutic efficacy . Additionally, this compound stimulates the host immune system, leading to a strong inhibition of tumor growth .
類似化合物との比較
Dysp-C34 is unique compared to other chlorin-based photosensitizers due to its enhanced water solubility, better cellular permeability, and specific localization . Similar compounds include:
Chlorin e6: Structurally similar to this compound but with lower water solubility and cellular permeability.
Methylene Blue: A photosensitizer with different chemical structure and applications.
This compound stands out due to its improved properties and potential for low-fluence photodynamic therapy applications .
特性
分子式 |
C45H47N5O10 |
|---|---|
分子量 |
817.9 g/mol |
IUPAC名 |
(2S)-2-[[2-[(2S,3S)-7-carboxy-3-(2-carboxyethyl)-12-ethyl-17-[(E)-2-(4-methoxyphenyl)ethenyl]-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C45H47N5O10/c1-7-27-21(2)32-18-36-28(13-10-25-8-11-26(60-6)12-9-25)22(3)31(47-36)17-33-23(4)29(14-15-39(52)53)42(49-33)30(16-38(51)48-37(44(56)57)20-40(54)55)43-41(45(58)59)24(5)34(50-43)19-35(27)46-32/h8-13,17-19,23,29,37,46-47H,7,14-16,20H2,1-6H3,(H,48,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)/b13-10+,31-17?,32-18?,33-17?,34-19?,35-19?,36-18?,42-30?,43-30?/t23-,29-,37-/m0/s1 |
InChIキー |
OUCMWPVGJDQHAV-ZBNAIYDSSA-N |
異性体SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CC(=O)O)C(=O)O)CCC(=O)O)C)C)/C=C/C6=CC=C(C=C6)OC)C |
正規SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=CC6=CC=C(C=C6)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


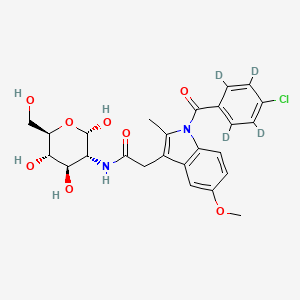

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B12416462.png)


